4-Chloromandelic acid
Overview
Description
4-Chloromandelic acid is a chemical compound with the molecular formula C8H7ClO3 . It is also known by other names such as 4-Chloro-D-mandelic acid, 4-Chloro-α-hydroxyphenylacetic acid . It is used in the preparation of 2-aryloxy-2-arylalkanoic acids for diabetes and lipid disorders drugs .
Synthesis Analysis
A new biocatalyst PCL@UiO-67 (Zr) was successfully synthesized by immobilized lipases on metal–organic frameworks (MOFs) materials . This biocatalyst boosts the enantioselectivity in the kinetic resolution of racemic 4-chloro-mandelic acid (4-ClMA) on the organic solvent .
Molecular Structure Analysis
The molecular weight of 4-Chloromandelic acid is 186.59 g/mol . The IUPAC name for this compound is 2-(4-chlorophenyl)-2-hydroxyacetic acid . The InChIKey for this compound is BWSFWXSSALIZAU-UHFFFAOYSA-N .
Chemical Reactions Analysis
The experiment results showed resolution racemic 4-ClMA optimum conditions that 20 mmol/L of (R, S)-4-chloromandelic acid, 120 mmol/L vinyl acetate, 30-mg immobilized lipases PCL@UiO-67(Zr), 2 mL of MTBE, 500 rpm, and under the 55°C reaction 18 h. In this optimum conditions, c and ee p could reach up to 47.6% and 98.7%, respectively .
Physical And Chemical Properties Analysis
The molecular weight of 4-Chloromandelic acid is 186.59 g/mol . The IUPAC name for this compound is 2-(4-chlorophenyl)-2-hydroxyacetic acid . The InChIKey for this compound is BWSFWXSSALIZAU-UHFFFAOYSA-N .
Scientific Research Applications
Pharmaceutical Synthesis
Scientific Field
Pharmaceutical Chemistry
Application Summary
4-Chloromandelic acid is utilized as a precursor in the synthesis of various pharmaceutical compounds, particularly those used for treating diabetes and lipid disorders .
Methods of Application
The compound is often resolved into its enantiopure forms using resolving agents like ®-(+)-Benzyl-1-Phenylethylamine in a process that involves crystallization at specific temperatures and solvent ratios .
Results and Outcomes
The resolution process has been optimized to achieve high enantiomeric excess and purity, which is crucial for the pharmacological efficacy of the resulting medication .
Organic Synthesis
Scientific Field
Organic Chemistry
Application Summary
In organic synthesis, 4-Chloromandelic acid serves as a building block for constructing complex molecules, including those with potential therapeutic applications .
Methods of Application
It is used in various synthetic pathways, including catalytic asymmetric synthesis and biocatalytic retrosynthesis, to introduce chirality and complexity into synthetic targets .
Results and Outcomes
The use of 4-Chloromandelic acid in these methods has led to the efficient synthesis of key intermediates for drugs, showcasing its versatility in organic synthesis .
Analytical Chemistry
Scientific Field
Analytical Chemistry
Application Summary
4-Chloromandelic acid plays a role in chiral discrimination and resolution, which is important for the analysis and separation of enantiomers in pharmaceuticals .
Methods of Application
The compound is used in conjunction with other chemicals to form diastereomeric salts, which can then be separated based on their differing physical properties .
Results and Outcomes
This application has led to improved methods for the resolution of racemic mixtures, contributing to the quality control of pharmaceutical products .
Material Science
Scientific Field
Material Science
Application Summary
4-Chloromandelic acid is used as an organic building block in the development of new materials with potential applications in various industries .
Methods of Application
It is incorporated into polymers and other materials to impart specific properties, such as chirality or reactivity .
Results and Outcomes
The incorporation of 4-Chloromandelic acid into materials has resulted in the creation of novel substances with unique properties for specialized applications .
Biotechnology Research
Scientific Field
Biotechnology
Application Summary
In biotechnology research, 4-Chloromandelic acid is involved in the study of enzyme-catalyzed reactions and chiral recognition processes .
Methods of Application
The acid is used in enzymatic resolution studies to understand the mechanisms of chiral recognition and to develop new biocatalysts .
Results and Outcomes
Research has provided insights into enzyme-substrate interactions and has facilitated the development of more efficient biocatalysts for industrial applications .
Environmental Applications
Scientific Field
Environmental Chemistry
Application Summary
4-Chloromandelic acid’s role in environmental applications is not well-documented. However, its derivatives are known to be used in the synthesis of environmentally relevant chemicals .
Methods of Application
While specific methods involving 4-Chloromandelic acid in environmental chemistry are not detailed, its derivatives may be used in processes aimed at reducing environmental impact .
Results and Outcomes
The use of derivatives of 4-Chloromandelic acid could potentially lead to the development of greener chemical processes and environmentally friendly materials .
These applications demonstrate the versatility of 4-Chloromandelic acid in various scientific fields, highlighting its importance as a chemical intermediate in research and industry. The detailed methods and outcomes provide a glimpse into the potential of this compound in advancing scientific knowledge and applications.
Chiral Drug Intermediates
Scientific Field
Pharmaceutical Development
Application Summary
4-Chloromandelic acid is crucial in the production of chiral drug intermediates. Its enantiomers are essential for synthesizing specific pharmaceuticals with high enantiopurity requirements .
Methods of Application
The acid is resolved into its enantiomers using techniques like diastereomeric salt formation, followed by crystallization. Optimal conditions such as solvent choice and temperature are critical for achieving high purity .
Results and Outcomes
The resolution process yields enantiopure 4-Chloromandelic acid, which is then used to synthesize drugs for conditions like diabetes and lipid disorders, ensuring the therapeutic efficacy of these medications .
Enantioselective Synthesis
Scientific Field
Synthetic Chemistry
Application Summary
Enantioselective synthesis using 4-Chloromandelic acid allows for the preparation of single-enantiomer compounds, which are important for creating drugs with fewer side effects and more targeted actions .
Methods of Application
Catalytic methods are employed to selectively produce one enantiomer over the other. Parameters such as catalyst type, reaction conditions, and substrate concentration are finely tuned .
Results and Outcomes
The synthesis leads to drugs with improved pharmacological profiles, maximizing therapeutic benefits while minimizing adverse effects .
Chiral Resolution Agents
Scientific Field
Chiral Technologies
Application Summary
4-Chloromandelic acid is used as a resolving agent in the separation of racemic mixtures into their constituent enantiomers, which is vital for the pharmaceutical industry .
Methods of Application
The compound forms diastereomeric salts with racemic mixtures, which can then be separated based on their differing solubilities or melting points .
Results and Outcomes
This application enhances the production of enantiopure compounds, contributing to the development of safer and more effective pharmaceuticals .
Catalysis Research
Scientific Field
Catalysis
Application Summary
In catalysis research, 4-Chloromandelic acid is used to study asymmetric catalytic reactions, which are key for producing enantiomerically pure substances .
Methods of Application
Researchers use 4-Chloromandelic acid to test various catalysts’ ability to induce chirality in chemical reactions, observing reaction rates and selectivity .
Results and Outcomes
Findings from these studies lead to the design of better catalysts that can be used in industrial-scale syntheses of chiral compounds .
Chemical Education
Scientific Field
Education
Application Summary
4-Chloromandelic acid is also employed in educational settings to demonstrate principles of chirality and stereochemistry to students .
Methods of Application
Educators use the compound in laboratory experiments to teach students about enantiomeric separation and the importance of chirality in chemical reactions .
Results and Outcomes
Such educational applications help in training the next generation of chemists, equipping them with practical knowledge of chiral chemistry .
Halogen Bonding Studies
Scientific Field
Physical Chemistry
Application Summary
Studies on halogen bonding utilize 4-Chloromandelic acid to understand the role of chlorine interactions in molecular recognition and binding .
Methods of Application
The compound is used in crystallography and spectroscopy to analyze the nature of chlorine…chlorine and Cl/π interactions in solid-state and solution phases .
Results and Outcomes
These studies provide insights into halogen bonding mechanisms, which have implications for designing new materials and pharmaceuticals .
These additional applications further illustrate the broad utility of 4-Chloromandelic acid in various scientific disciplines, showcasing its role in advancing research and development in multiple fields.
Chiral Analytical Standards
Application Summary
4-Chloromandelic acid is used to create chiral analytical standards that help in the quality control and assurance of pharmaceutical products .
Methods of Application
The acid is synthesized and purified to high standards, then used to calibrate analytical instruments like HPLC and GC for chiral compound analysis .
.
Asymmetric Organocatalysis
Application Summary
4-Chloromandelic acid is involved in asymmetric organocatalysis, which is pivotal for producing optically active compounds .
Methods of Application
It acts as a substrate or catalyst in reactions where small organic molecules catalyze the formation of enantiomerically enriched products .
Results and Outcomes
This application has contributed to the synthesis of numerous chiral molecules, significantly impacting the field of drug discovery and development .
Chiral Ligand Synthesis
Scientific Field
Inorganic Chemistry
Application Summary
4-Chloromandelic acid is used in the synthesis of chiral ligands for metal complexes, which are important in asymmetric catalysis .
Methods of Application
The acid is modified to form ligands that bind to metals, creating complexes that catalyze reactions to produce chiral molecules .
Results and Outcomes
The resulting metal complexes have been used to catalyze a variety of reactions, leading to the efficient production of enantiomerically pure substances .
Halogen Bonding Research
Application Summary
The chlorine atom in 4-Chloromandelic acid makes it a subject of interest in halogen bonding research, which explores non-covalent interactions involving halogens .
Methods of Application
Studies involve examining the crystal structures and bonding patterns of 4-Chloromandelic acid to understand halogen interactions .
Results and Outcomes
This research has provided insights into the role of halogen bonds in molecular recognition, which is valuable for designing new materials and drugs .
Chiral Separation Media
Scientific Field
Separation Science
Application Summary
4-Chloromandelic acid is used to develop chiral separation media, which are essential for the purification of enantiomers in pharmaceuticals .
Methods of Application
The acid is incorporated into stationary phases of chromatographic systems, which then separate chiral compounds based on their interactions with the media .
Results and Outcomes
The development of such chiral separation media has greatly enhanced the ability to purify enantiomers, leading to higher quality pharmaceuticals .
Teaching and Demonstration
Scientific Field
Chemical Education
Application Summary
4-Chloromandelic acid is also used in academic settings for teaching and demonstrating principles of chirality and stereochemistry .
Methods of Application
Educators use the compound in experiments to show students the practical aspects of chiral resolution and the importance of enantiomeric purity .
Results and Outcomes
These educational uses help in training future chemists, providing them with hands-on experience in understanding and applying concepts of chiral chemistry .
Safety And Hazards
Future Directions
The future directions for 4-Chloromandelic acid involve the development of new methods and/or improvement of separation efficiency for obtaining enantiopure pharmaceutical intermediates . These methods include catalytic asymmetric synthesis, chromatographic resolution, extraction resolution, membrane resolution, diastereomeric salt resolution, and enzymatic resolution .
properties
IUPAC Name |
2-(4-chlorophenyl)-2-hydroxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSFWXSSALIZAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883404 | |
Record name | Benzeneacetic acid, 4-chloro-.alpha.-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloromandelic acid | |
CAS RN |
492-86-4, 7138-34-3 | |
Record name | 4-Chloromandelic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=492-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 4-chloro-alpha-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-CHLOROMANDELIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31400 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-CHLOROMANDELIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8112 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneacetic acid, 4-chloro-.alpha.-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetic acid, 4-chloro-.alpha.-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloromandelic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.059 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Chloro-DL-mandelic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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